1: Shin M, Franks CE, Hsu KL. Isoform-selective activity-based profiling of ERK signaling. Chem Sci. 2018 Feb 6;9(9):2419-2431. doi: 10.1039/c8sc00043c. eCollection 2018 Mar 7. PubMed PMID: 29732117; PubMed Central PMCID: PMC5909473.
2: Guo QS, Song Y, Hua KQ, Gao SJ. Involvement of FAK-ERK2 signaling pathway in CKAP2-induced proliferation and motility in cervical carcinoma cell lines. Sci Rep. 2017 May 18;7(1):2117. doi: 10.1038/s41598-017-01832-y. PubMed PMID: 28522860; PubMed Central PMCID: PMC5437009.
3: Krepler C, Xiao M, Sproesser K, Brafford PA, Shannan B, Beqiri M, Liu Q, Xu W, Garman B, Nathanson KL, Xu X, Karakousis GC, Mills GB, Lu Y, Ahmed TA, Poulikakos PI, Caponigro G, Boehm M, Peters M, Schuchter LM, Weeraratna AT, Herlyn M. Personalized Preclinical Trials in BRAF Inhibitor-Resistant Patient-Derived Xenograft Models Identify Second-Line Combination Therapies. Clin Cancer Res. 2016 Apr 1;22(7):1592-602. doi: 10.1158/1078-0432.CCR-15-1762. Epub 2015 Dec 16. PubMed PMID: 26673799; PubMed Central PMCID: PMC4818716.